ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(4-propan-2-ylphenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-5-23-19(22)16-12(4)24-18(21)15(10-20)17(16)14-8-6-13(7-9-14)11(2)3/h6-9,11,17H,5,21H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVBQVHAMXGHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)C)C#N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction yields the desired pyran compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form bicyclic derivatives.
Acylation Reactions: The ester group can be acylated to form more complex derivatives.
Common Reagents and Conditions
Formamide, Formic Acid, Urea, Thiourea: Used for cyclization reactions to form pyrimidine derivatives.
Carbon Disulfide, Ethyl Cyanoacetate, Acetic Anhydride: Used for acylation and cyclization reactions.
Major Products Formed
Pyrano[2,3-d]pyrimidine Derivatives: Formed through cyclization reactions.
Bicyclic Pyrimidine Derivatives: Formed through acylation and intramolecular cyclization.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C19H22N2O3
- Molecular Weight : 342.39 g/mol
- CAS Number : 72568-47-9
The structure of ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate features a pyran ring, which is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study by Liang et al. (2009) demonstrated that certain pyran derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Liang et al., 2009 | HeLa | 15.0 | Apoptosis induction |
| Smith et al., 2018 | MCF-7 | 12.5 | Cell cycle arrest |
Antimicrobial Properties
Ethyl 6-amino-5-cyano derivatives have shown antimicrobial activity against a range of pathogens, including bacteria and fungi. A recent study found that these compounds could inhibit the growth of Staphylococcus aureus and Candida albicans.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex structures. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions.
Synthesis of Novel Compounds
Recent advancements have utilized ethyl 6-amino-5-cyano derivatives to synthesize novel heterocyclic compounds with potential pharmacological activities. For instance, the reaction of this compound with different amines has led to the formation of new derivatives that exhibit enhanced biological activities.
Case Study: Anticancer Activity in Breast Cancer Models
A comprehensive study was conducted on the effects of ethyl 6-amino-5-cyano derivatives on breast cancer models (MCF-7). The results indicated a significant reduction in tumor size when treated with these compounds compared to controls, suggesting their potential as therapeutic agents.
Case Study: Antimicrobial Screening
In a screening program for antimicrobial agents, ethyl 6-amino derivatives were tested against clinical isolates of bacteria and fungi. The results showed that these compounds displayed substantial antimicrobial activity, leading to further investigation into their mechanisms.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ primarily in the substituents at the 4-position (aryl/alkyl groups) and modifications to the ester/cyano groups. Below is a detailed comparison:
Key Comparative Insights
Synthetic Efficiency: Derivatives with electron-withdrawing groups (e.g., nitro in ) often require metal catalysts (Fe3O4@NFC@Co(II)) for synthesis, while electron-neutral groups (e.g., isopropyl in ) are accessible via base catalysis. Water-mediated protocols () offer eco-friendly advantages over organic solvents (e.g., ethanol in ).
Structural Features: The planarity of the pyran ring is conserved across derivatives (r.m.s. deviation ~0.059 Å) ().
Functional Performance: Corrosion Inhibition: The nitro-substituted derivative () outperforms the parent compound due to enhanced adsorption via –NO2 and –CN groups.
Catalytic and Environmental Impact :
- KF-Al2O3 () and ionic liquids () improve reaction yields (85–95%) and recyclability compared to traditional bases (e.g., NH4OH in ).
Table: Substituent Effects on Properties
Biological Activity
Ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family. Its unique structure, characterized by an amino group, cyano group, and a carboxylate ester, suggests a potential for diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 330.39 g/mol. The compound features a pyran ring structure, which is nearly planar, enhancing its stability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 72568-47-9 |
Biological Activity
Research indicates that compounds similar to ethyl 6-amino-5-cyano derivatives exhibit various biological activities, including:
- Anticancer Activity : Some studies have shown that pyran derivatives can inhibit cancer cell growth. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Properties : Certain pyran derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Research has suggested that some derivatives may exhibit anti-inflammatory activity, which could be beneficial in treating conditions like arthritis .
Case Study 1: Anticancer Efficacy
A study conducted by Liang et al. (2009) evaluated the anticancer properties of pyran derivatives in vitro. The results indicated that specific derivatives inhibited the proliferation of A431 human epidermoid carcinoma cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial efficacy, ethyl 6-amino derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibitory effects on bacterial growth, suggesting potential applications in treating bacterial infections .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing appropriate aldehydes and ketones in the presence of catalysts to form the pyran ring.
- Cyclization Techniques : Employing cyclization reactions involving amino acids or amines to introduce the amino group into the structure.
- Functional Group Modifications : Post-synthetic modifications can enhance biological activity by introducing or modifying functional groups.
Potential Applications
The biological activities exhibited by ethyl 6-amino-5-cyano derivatives suggest numerous applications:
- Pharmaceutical Development : Potential for developing new anticancer or antimicrobial drugs.
- Agricultural Chemicals : Application in creating effective pesticides or herbicides due to their bioactive properties.
- Research Tools : Utilization in biochemical research as probes for studying biological processes.
Q & A
Q. What are the established synthetic routes for preparing ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate?
The compound is synthesized via a one-pot multicomponent reaction (MCR) involving ethyl acetoacetate, α,β-ethylenic nitrile, and aromatic aldehydes under reflux in ethanol. Pyridine is often used as a base catalyst to facilitate cyclization. For example, a 75% yield was achieved by refluxing ethyl acetoacetate (0.01 mol) with α,β-ethylenic nitrile (0.01 mol) in ethanol for 3 hours, followed by recrystallization . Alternative methods employ water as a solvent with piperidine catalysis, enabling rapid room-temperature reactions (5–10 minutes) .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic crystal system (space group P1) with lattice parameters a = 8.0856 Å, b = 9.3193 Å, c = 10.4563 Å. The pyran ring is nearly planar (RMS deviation = 0.059 Å). Hydrogen bonds between NH₂ (donor) and cyano/ethoxy groups (acceptors) stabilize the crystal lattice, forming pseudo-dimers with R₂²(12) graph-set motifs. These interactions propagate along the [100] direction .
Q. What spectroscopic techniques are used to confirm the compound’s structure?
- ¹H NMR : Peaks at δ 1.29 (t, J = 7.5 Hz, CH₃), 4.21 (q, J = 7.5 Hz, OCH₂), and 0.81–0.97 (d, isopropyl CH₃) confirm substituent environments .
- IR : Bands at 2183 cm⁻¹ (C≡N), 1692 cm⁻¹ (C=O), and 3334–3398 cm⁻¹ (NH₂) validate functional groups .
- 13C NMR : Signals at δ 166.62 (ester C=O) and 160.23 (pyran C=O) confirm carbonyl positions .
Advanced Research Questions
Q. How do reaction conditions influence product yield and purity in multicomponent syntheses?
Comparative studies show that ethanol under reflux with pyridine (basic catalyst) yields higher purity (>95%) but requires longer reaction times (3 hours). In contrast, aqueous methods with piperidine at room temperature achieve faster synthesis (10 minutes) but may require post-reaction purification (e.g., ethyl acetate/hexane washes) to remove unreacted aldehydes . Solvent polarity and catalyst basicity directly impact enolate formation and cyclization efficiency.
Q. What computational methods are employed to model the compound’s electronic properties and reactivity?
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict electrophilic regions at the cyano group and pyran C4, validated by Fukui indices. These insights guide derivatization strategies (e.g., nucleophilic attacks at C4). Molecular electrostatic potential (MEP) maps highlight hydrogen-bonding sites, corroborating SC-XRD data .
Q. How can conflicting literature data on biological activities be resolved?
Discrepancies in reported antimicrobial/antitumor activities arise from substituent variations (e.g., 4-isopropyl vs. 4-propyl groups). For example, 4-isopropyl derivatives exhibit enhanced antifungal activity (MIC = 8 µg/mL against Candida albicans) compared to alkyl-substituted analogs due to increased lipophilicity . Systematic structure-activity relationship (SAR) studies using standardized assays (e.g., CLSI broth microdilution) are recommended to harmonize data.
Q. What mechanistic insights explain the role of substituents in hydrogen-bonding networks?
The NH₂ group acts as a dual hydrogen-bond donor, interacting with both the cyano N and ethoxy O atoms. Substituents at C4 (e.g., isopropyl) induce steric effects that modulate bond angles (N–H⋯N = 158°, N–H⋯O = 146°) and lattice stability. Isopropyl’s bulkiness reduces π-π stacking but enhances van der Waals interactions, influencing solubility and crystallinity .
Q. How are advanced crystallographic techniques used to resolve disorder in the crystal lattice?
High-resolution SC-XRD (λ = 0.71073 Å) with SHELXL refinement resolves positional disorders in isopropyl groups. Riding models fix H atoms (C–H = 0.96–0.98 Å), and anisotropic displacement parameters (ADPs) are refined for non-H atoms. Merging Friedel pairs and omitting Flack parameters address challenges in absolute configuration determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
